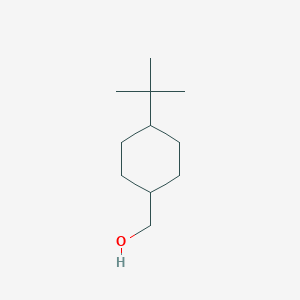

(4-Tert-butylcyclohexyl)methanol

概要

説明

“(4-Tert-butylcyclohexyl)methanol” is also known as “Cyclohexanone, 4- (1,1-dimethylethyl)-” with a molecular weight of 154.2493 . It is also referred to as “4-tert-Butylcyclohexanol” and is a mixture of cis and trans stereoisomers .

Synthesis Analysis

The synthesis of “(4-Tert-butylcyclohexyl)methanol” involves a tert-butylation reaction between phenol and isobutylene in the presence of aluminum trichloride. This is followed by catalytic hydrogenation with Rays Nickel W7, resulting in two kinds of geometric structures, with the trans structure accounting for more than 70% .Molecular Structure Analysis

The molecular structure of “(4-Tert-butylcyclohexyl)methanol” consists of a cyclohexane ring with a tert-butyl group and a hydroxyl group. The molecule contains a total of 54 bond(s); 20 non-H bond(s), 3 rotatable bond(s), 2 six-membered ring(s), 1 hydroxyl group(s), and 1 secondary alcohol(s) .Chemical Reactions Analysis

The chemical reactions involving “(4-Tert-butylcyclohexyl)methanol” include oxidation and reduction reactions. For instance, the oxidation of a secondary alcohol to a ketone can be achieved using an oxidizing reagent, sodium hypochlorite . The reaction of the cis isomer follows E2 kinetics, whereas the reaction of the trans isomer follows E1 kinetics .Physical And Chemical Properties Analysis

“(4-Tert-butylcyclohexyl)methanol” has a molecular weight of 156.27 g/mol . It is a white powder or granules . The compound has a flash point of 105 °C / 221 °F .科学的研究の応用

Hydrogen Donor in Catalytic Reactions

(4-Tert-butylcyclohexyl)methanol has been explored as a substrate in reactions catalyzed by ruthenium and rhodium complexes, where methanol acts as a hydrogen donor towards organic substrates for the reduction of ketones to alcohols. The process involves the oxidation of methanol to methyl formate, highlighting its potential utility in hydrogen transfer and catalysis applications (Smith & Maitlis, 1985).

Role in Metal−Ligand Bifunctional Catalysis

A theoretical study on the ruthenium(II)-catalyzed hydrogen transfer between alcohols and carbonyl compounds sheds light on the use of methanol/formaldehyde transformation as a model. It emphasizes the novel operation of metal−ligand bifunctional catalysis, deviating from previously accepted mechanisms and underlining methanol's significance in catalytic processes (Yamakawa, Ito, & Noyori, 2000).

Crystallographic Evidence in Self-assembly Processes

Research also reports the first crystallographic evidence of cyclohexameric forms of methanol, demonstrating its involvement in self-assembly processes with dinuclear copper units. This finding is significant for understanding the structural and functional roles of methanol in supramolecular chemistry (Bénisvy et al., 2006).

Photochemical Generation of Cyclic Vinyl Cations

Another application involves the photochemical solvolyses of 4-tert-butylcyclohex-1-enyl(phenyl)iodonium tetrafluoroborate in methanol, leading to the generation of vinylic ethers and vinylic cycloalkenyliodobenzenes. This study presents insights into the photochemical behavior and reactivity of (4-Tert-butylcyclohexyl)methanol in generating cyclic vinyl cations (Slegt, Gronheid, van der Vlugt, Ochiai, Okuyama, Zuilhof, Overkleeft, & Lodder, 2006).

Insights into Mechanochemical Reactions

Additionally, mechanochemical reactions under sub-ambient temperatures using 4-tert-butylcyclohexanone as a model system reveal the influence of temperature on the diastereomeric product distribution, suggesting the potential of (4-Tert-butylcyclohexyl)methanol in stereoselective synthesis and mechanochemistry (Andersen & Mack, 2018).

作用機序

Safety and Hazards

将来の方向性

Future research on “(4-Tert-butylcyclohexyl)methanol” could focus on its elimination pathways and the effects of molecular conformation on these pathways . Additionally, the effects of peroxide-based initiators with different molecular sizes on the cure behavior and kinetics of vinyl ester resin containing multi-walled carbon nanotubes could be explored .

特性

IUPAC Name |

(4-tert-butylcyclohexyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O/c1-11(2,3)10-6-4-9(8-12)5-7-10/h9-10,12H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGWBQKOXLMPNMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(CC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30909870, DTXSID201247499 | |

| Record name | (4-tert-Butylcyclohexyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30909870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-(1,1-Dimethylethyl)cyclohexanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201247499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Tert-butylcyclohexyl)methanol | |

CAS RN |

20691-53-6, 10601-39-5, 13004-06-3 | |

| Record name | 4-tert-Butylcyclohexanemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20691-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis-4-tert-Butylcyclohexylmethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010601395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-4-tert-Butylcyclohexylmethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013004063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-tert-Butylcyclohexylmethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020691536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-tert-Butylcyclohexyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30909870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-(1,1-Dimethylethyl)cyclohexanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201247499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4-tert-butylcyclohexylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.098 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-tert-butylcyclohexylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.963 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-4-tert-butylcyclohexylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.570 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Sodium 3-[[4-[(4-ethoxyphenyl)azo]-1-naphthyl]azo]benzenesulphonate](/img/structure/B81032.png)

![1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine](/img/structure/B81045.png)